3-(2-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile
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Overview
Description
The compound “3-(2-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, a pyridinyl group, an indolyl group, and a nitrile group. The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of aromatic rings (in the phenyl and pyridinyl groups) and a nitrile group could potentially lead to interesting electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. Factors such as polarity, molecular weight, and the presence of aromatic rings could influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Applications in Materials Science
Acrylonitrile derivatives, including compounds similar to the specified molecule, have been explored for their utility in organic solar cells. For instance, soluble asymmetric acrylonitrile derivatives have shown promise as electron acceptors in bulk heterojunction organic solar cells due to their favorable optical and electronic properties. These studies suggest potential applications of the specified compound in photovoltaic devices and renewable energy technologies (Kazici et al., 2016).
Pharmacological Research
In the realm of pharmacology, certain acrylonitrile derivatives have demonstrated significant cytotoxic activities, suggesting their potential as anticancer agents. The structural components of these molecules, particularly the cyanide moiety, play a crucial role in their broad-spectrum cytotoxicity. This highlights the possibility of the specified compound being investigated for its therapeutic properties, especially in targeting cancer cells (Tarleton et al., 2012).
Organic Chemistry and Synthesis
Research on acrylonitrile derivatives also extends to organic chemistry, where their synthesis and the exploration of their properties are of interest. For example, studies on polymorphs of acrylonitrile compounds have shed light on the importance of molecular packing and intermolecular interactions in determining their physical and chemical properties. Such insights are valuable for designing materials with tailored properties for specific applications (Percino et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2F3N3/c24-19-7-3-1-5-14(19)9-15(11-29)18-13-31(21-8-4-2-6-17(18)21)22-20(25)10-16(12-30-22)23(26,27)28/h1-10,12-13H/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLALIUJPPUCXBL-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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